(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt is a chiral amino acid derivative. It is often used in various scientific research fields due to its unique properties and reactivity. This compound is particularly significant in the study of stereochemistry and chiral synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt typically involves the reaction of ®-(-)-2-Amino-2-methylbutanedioic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:
(R)-(-)-2-Amino-2-methylbutanedioic acid+HCl→(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as crystallization and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used in the study of stereochemistry and chiral synthesis.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt involves its interaction with specific molecular targets and pathways. The compound can act as a chiral building block in the synthesis of more complex molecules. Its effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt: The enantiomer of ®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt.
L-Glutamic Acid Hydrochloride Salt: A similar amino acid derivative with different stereochemistry.
D-Aspartic Acid Hydrochloride Salt: Another chiral amino acid derivative with distinct properties.
Uniqueness
®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological molecules. This makes it particularly valuable in the study of chiral synthesis and stereochemistry.
Properties
IUPAC Name |
(2R)-2-amino-2-methylbutanedioic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBBMHAVUNSUND-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.